molecular formula C21H23N3O3S B11310309 5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11310309
M. Wt: 397.5 g/mol
InChI Key: GQWGWGBSBHDNGM-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole ring or the amide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the morpholine ring suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The combination of aromatic rings and heterocycles is often found in bioactive molecules, suggesting potential therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the morpholine ring suggests it could act as a ligand for certain receptors, while the oxazole and thiophene rings could participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methylphenyl)-N-[2-(piperidin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-thiazole-3-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the morpholine ring can enhance its solubility and bioavailability, while the oxazole and thiophene rings can contribute to its stability and reactivity.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

5-(4-methylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-15-4-6-16(7-5-15)19-13-17(23-27-19)21(25)22-14-18(20-3-2-12-28-20)24-8-10-26-11-9-24/h2-7,12-13,18H,8-11,14H2,1H3,(H,22,25)

InChI Key

GQWGWGBSBHDNGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)N4CCOCC4

Origin of Product

United States

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